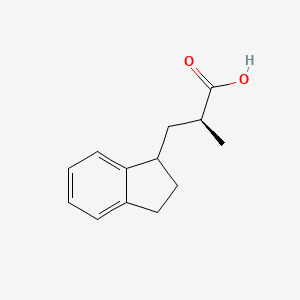
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane moiety, which can be derived from commercially available starting materials.
Functional Group Introduction:
Stereochemistry Control: The (2S) configuration is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different analogs.
Substitution: Substitution reactions can introduce different substituents onto the indane moiety, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indane moiety may play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target molecules.
類似化合物との比較
Indane-2-carboxylic acid: Shares the indane moiety but differs in the position of the carboxylic acid group.
2-Methyl-3-phenylpropanoic acid: Similar in having a phenylpropanoic acid structure but lacks the indane moiety.
Uniqueness: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both the indane moiety and the carboxylic acid group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOQBUIYJKDEB-FTNKSUMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














